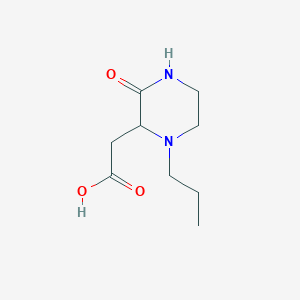
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 270.25 g/mol and a melting point of 117-119 °C. This compound is a derivative of pyrrole, a five-membered heterocyclic aromatic compound with a nitrogen atom at its center.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- A study by Idhayadhulla, Kumar, and Nasser (2010) described the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, using the amination method. This process, characterized by IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis, could have parallels to the synthesis of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (Idhayadhulla et al., 2010).
Anticancer Activity
- Gomha, Riyadh, Mahmmoud, and Elaasser (2015) synthesized a series of thiazole and thiadiazole derivatives, including 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles. These compounds, developed using chitosan-grafted-poly(4-vinylpyridine) as a catalyst, showed promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
Antimicrobial Agents
- Research in 2020 explored the synthesis of new pyrrole derivatives, including Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, for their potential as antimicrobial agents. These compounds, integrating chlorine, amide, and 1,3-oxazole fragments, showed high activity against Staphylococcus and antifungal activity against Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Transformations into Novel Compounds
- Žugelj et al. (2009) discussed the transformation of a related compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into different heterocycles. This process indicates the potential versatility of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in synthesizing diverse chemical structures (Žugelj et al., 2009).
Michael-Like Addition Strategy
- Boy and Guernon (2005) used a compound similar to Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, specifically ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, in a Michael-like addition strategy to produce various analogs. This methodology could be applied to Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate for the synthesis of related compounds (Boy & Guernon, 2005).
Propriétés
IUPAC Name |
ethyl 2-pyrrol-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRAIYBRPAYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)






![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)



![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)